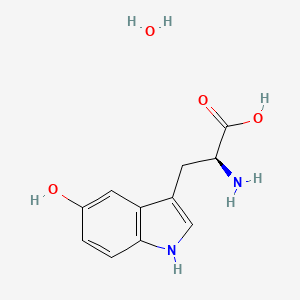

5-Hydroxy-L-tryptophan hydrate

Description

Significance as a Metabolite and Precursor in Neurotransmitter Biosynthesis

5-Hydroxy-L-tryptophan holds a pivotal position as the immediate precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). lmdb.cahmdb.ca The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step process, with the formation of 5-HTP being the rate-limiting step. frontiersin.orgnih.govsigmaaldrich.com This hydroxylation of L-tryptophan to 5-HTP is catalyzed by the enzyme tryptophan hydroxylase (TPH). frontiersin.orgnih.govsigmaaldrich.com Subsequently, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin. wikipedia.orglmdb.ca

The significance of 5-HTP lies in its ability to bypass the rate-limiting step controlled by TPH. This characteristic makes it a direct precursor to serotonin, influencing its levels in the central nervous system and periphery. lmdb.ca Serotonin, in turn, is a precursor for the hormone melatonin (B1676174) in the pineal gland, which plays a major role in regulating circadian rhythms. nih.govwikipedia.org

The availability of L-tryptophan is a key determinant in the synthesis of 5-HTP and, consequently, serotonin. frontiersin.orgnih.gov Factors that divert L-tryptophan to other metabolic routes, such as the kynurenine (B1673888) pathway, can reduce its availability for serotonin production. frontiersin.orgnih.govnih.gov

Overview of Tryptophan Metabolic Pathways Leading to 5-Hydroxy-L-tryptophan

The metabolic journey from L-tryptophan to 5-Hydroxy-L-tryptophan is a critical branch of tryptophan metabolism. This conversion is primarily governed by the enzyme tryptophan hydroxylase (TPH), a monooxygenase that requires tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen as cofactors. mdpi.comwikipedia.org

The process unfolds as follows:

Hydroxylation of L-tryptophan: TPH adds a hydroxyl group to the 5-position of the indole (B1671886) ring of L-tryptophan, yielding 5-Hydroxy-L-tryptophan. sigmaaldrich.comwikipedia.org This step is the rate-limiting reaction in the entire serotonin synthesis pathway. wikipedia.orgfrontiersin.orgnih.gov

Cofactor Regeneration: During the hydroxylation reaction, the cofactor BH4 is oxidized. It is then regenerated to its active form to facilitate further enzymatic reactions. mdpi.com

Two isoforms of TPH exist: TPH1 and TPH2. wikipedia.org TPH1 is predominantly found in peripheral tissues like the gut and pineal gland, while TPH2 is the primary isoform in the central nervous system. nih.govwikipedia.org

Following its synthesis, 5-HTP is the substrate for aromatic L-amino acid decarboxylase (AADC), which, with the help of vitamin B6, converts it to serotonin. wikipedia.orgyoutube.com Tissue levels of 5-HTP are generally low because it is quickly converted to serotonin. frontiersin.orgnih.gov

| Enzyme | Substrate | Product | Cofactor(s) | Location |

| Tryptophan Hydroxylase (TPH) | L-tryptophan | 5-Hydroxy-L-tryptophan | Tetrahydrobiopterin, O2, Iron | Brain, Gut, Pineal Gland sigmaaldrich.comnih.govwikipedia.org |

| Aromatic L-amino acid Decarboxylase (AADC) | 5-Hydroxy-L-tryptophan | Serotonin (5-HT) | Vitamin B6 (PLP) | Nervous tissue, Liver wikipedia.orgyoutube.com |

Comparative Analysis of 5-Hydroxy-L-tryptophan Synthesis Across Diverse Organisms

The synthesis of 5-Hydroxy-L-tryptophan is not exclusive to mammals and is observed across a range of organisms, including plants and microorganisms.

In Vertebrates: As detailed earlier, vertebrates, including humans, synthesize 5-HTP from L-tryptophan via the action of tryptophan hydroxylase as a key step in producing serotonin and melatonin. frontiersin.orgnih.gov The fundamental pathway is conserved across various vertebrate species. frontiersin.orgnih.gov

In Plants: Certain plants are notable for their ability to produce and accumulate significant quantities of 5-HTP. A prime example is the African plant Griffonia simplicifolia, whose seeds are a major natural source of 5-HTP. ebi.ac.uknih.govsigmaaldrich.com

In Microorganisms: The microbial world also presents instances of 5-HTP synthesis. While tryptophan hydroxylase is not typically found in prokaryotes like Escherichia coli, researchers have successfully engineered these bacteria to produce 5-HTP. nih.gov This has been achieved by introducing and engineering enzymes like phenylalanine hydroxylase from other bacteria, such as Chromobacterium violaceum, to exhibit a preference for tryptophan as a substrate. nih.govnih.gov These biotechnological approaches often involve constructing complex biosynthetic pathways and cofactor regeneration systems within the host microorganism to enable the conversion of glucose or tryptophan to 5-HTP. nih.govnih.gov For instance, a two-stage fermentation process using engineered E. coli has been developed for the production of 5-HTP. nih.gov

| Organism Group | Key Enzymes Involved | Natural Occurrence/Production Method |

| Vertebrates | Tryptophan Hydroxylase (TPH1 and TPH2), Aromatic L-amino acid Decarboxylase (AADC) nih.govwikipedia.org | Endogenous synthesis from L-tryptophan as part of serotonin and melatonin biosynthesis. frontiersin.orgnih.gov |

| Plants | Tryptophan Hydroxylase and subsequent enzymes | Natural accumulation in specific plant species, notably the seeds of Griffonia simplicifolia. ebi.ac.uknih.gov |

| Microorganisms | Engineered hydroxylases (e.g., modified phenylalanine hydroxylase) nih.govnih.gov | Biotechnological production using genetically engineered bacteria like E. coli, often involving multi-step fermentation processes from precursors like glucose. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biosynthesis and Regulation of 5 Hydroxy L Tryptophan

Tryptophan Hydroxylase (TPH) System

Tryptophan hydroxylase is a non-heme iron-dependent monooxygenase that plays a pivotal role in neurochemistry and physiology. nih.gov The enzyme requires ferrous iron (Fe²⁺) and tetrahydrobiopterin (B1682763) (BH4) as essential cofactors for its catalytic activity. nih.gov The reaction it catalyzes involves the incorporation of one atom of molecular oxygen into the aromatic ring of L-tryptophan, while the other oxygen atom is reduced to water, with the electrons for this reduction being provided by BH4. nih.gov

Isoforms of Tryptophan Hydroxylase (TPH1 and TPH2) and Their Expression Patterns

In mammals, including humans, tryptophan hydroxylase exists as two distinct isoforms, TPH1 and TPH2, encoded by separate genes. frontiersin.orgwikipedia.org These isoforms share approximately 71% sequence identity and exhibit different tissue-specific expression patterns, which dictates the location of serotonin (B10506) synthesis. frontiersin.orgnih.gov

TPH1: This isoform is predominantly found in peripheral tissues. nih.gov Its highest expression is observed in the enterochromaffin cells of the gut and the pineal gland. nih.gov TPH1 is also expressed in other peripheral sites, including the skin and mast cells. wikipedia.orgwikipedia.org While its expression in the adult brain is generally low, it may have a role during fetal brain development. researchgate.net

TPH2: In contrast, TPH2 is the primary isoform found in the central nervous system (CNS). wikipedia.orgwikipedia.org It is exclusively expressed in the serotonergic neurons of the raphe nuclei in the brainstem and is responsible for the synthesis of serotonin that functions as a neurotransmitter. frontiersin.orgnih.gov A minor amount of TPH2 is also expressed in the enteric nervous system. frontiersin.org

This differential expression is significant, as it separates the central and peripheral pools of serotonin. Dysregulation of TPH1 and TPH2 activities has been implicated in various physiological and pathological conditions. frontiersin.orgnih.gov

| Isoform | Primary Location | Key Functions |

| TPH1 | Peripheral tissues (gut, pineal gland, skin) | Synthesis of peripheral serotonin, precursor for melatonin (B1676174) synthesis. |

| TPH2 | Central Nervous System (raphe nuclei) | Synthesis of serotonin as a neurotransmitter in the brain. |

Molecular Mechanisms of Tryptophan Hydroxylase Catalysis

The catalytic cycle begins with the binding of the substrates and cofactors to the active site of the enzyme. For productive catalysis to occur, both the amino acid substrate (tryptophan) and the tetrahydropterin cofactor (BH4) must be bound to the enzyme before it reacts with molecular oxygen. nih.gov If both are not present, the reaction with oxygen leads to the unproductive oxidation of the active site iron to the ferric (Fe³⁺) state. nih.gov

Computational studies and structural analyses suggest that the binding of both tryptophan and BH4 induces conformational changes in the enzyme that create a tightly bound active site, ready for oxygen activation. researchgate.net The binding of these molecules facilitates the subsequent reaction with molecular oxygen. researchgate.net

Both tetrahydrobiopterin (BH4) and ferrous iron (Fe²⁺) are indispensable for the catalytic activity of tryptophan hydroxylase. nih.gov

Ferrous Iron (Fe²⁺): The active site of TPH contains a non-heme ferrous iron atom. nih.gov This iron is crucial for binding and activating molecular oxygen. nih.gov

Tetrahydrobiopterin (BH4): BH4 serves as the electron donor in the reaction. nih.gov It provides the two electrons necessary to reduce one of the oxygen atoms of O₂ to water, allowing the other oxygen atom to be incorporated into the tryptophan molecule. nih.gov During the reaction, BH4 is oxidized. nih.gov

| Cofactor | Chemical Formula | Role in TPH Catalysis |

| Ferrous Iron | Fe²⁺ | Binds and activates molecular oxygen. |

| Tetrahydrobiopterin | C₉H₁₅N₅O₃ | Provides electrons for the reduction of one oxygen atom to water. |

Following the binding of substrates and cofactors, the reaction with molecular oxygen leads to the formation of a series of transient, highly reactive intermediates. While the exact sequence is still under investigation, evidence points to the formation of an Fe(II)-peroxypterin intermediate. nih.govdtu.dk This species is thought to be a precursor to the principal hydroxylating agent, a high-valent iron-oxo species, specifically an Fe(IV)O (ferryl-oxo) intermediate. nih.govacs.org The formation of this Fe(IV)O species has been directly observed in related aromatic amino acid hydroxylases. nih.gov

The proposed pathway involves the reaction of the enzyme-substrate-cofactor complex with O₂ to form an initial intermediate, which then decays to form the Fe(IV)O species and a 4a-hydroxypterin product. nih.govacs.org

The hydroxylation of the tryptophan ring by the Fe(IV)O intermediate proceeds via an electrophilic aromatic substitution mechanism. nih.govnih.gov The highly electrophilic oxygen atom of the Fe(IV)O species attacks the electron-rich indole (B1671886) ring of tryptophan at the C5 position. nih.gov This attack leads to the formation of a cationic intermediate, which temporarily disrupts the aromaticity of the ring. nih.govacs.org

A characteristic feature of this reaction is the "NIH shift," a 1,2-migration of a substituent at the site of hydroxylation. acs.orgcore.ac.uk In the case of tryptophan hydroxylase, if the C5 position is labeled with an isotope like deuterium or tritium, the hydroxylation reaction results in the migration of this isotope to the adjacent C4 position of the indole ring, rather than its complete loss. nih.govcore.ac.uk This phenomenon provides strong evidence against an arene oxide intermediate and supports the formation of a carbocationic intermediate in an electrophilic aromatic substitution pathway. nih.govgovst.edu Following the formation of the new C-O bond and the NIH shift, the aromaticity of the ring is restored by the loss of a proton, yielding the final product, 5-hydroxy-L-tryptophan. nih.gov

Regulation of Tryptophan Hydroxylase Activity

Tryptophan hydroxylase (TPH) is a critical enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The regulation of its activity is a complex process involving multiple mechanisms that ensure the appropriate levels of serotonin are maintained in the body.

Rate-Limiting Nature of Tryptophan Hydroxylation in Serotonin Biosynthesis

The synthesis of serotonin is a two-step process. First, TPH adds a hydroxyl group to the 5 position of tryptophan to form 5-HTP. wikipedia.orgnih.gov Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) converts 5-HTP into serotonin. nih.govnih.gov Because the TPH-catalyzed step is the slower of the two, it effectively controls the flow of substrates through the pathway. researchgate.netnews-medical.net

There are two main isoforms of TPH: TPH1 and TPH2. scbt.comfrontiersin.orgnih.gov TPH1 is primarily found in peripheral tissues, such as the gut and the pineal gland, while TPH2 is the predominant isoform in the central nervous system. scbt.comfrontiersin.orgnih.gov This distribution allows for the independent regulation of serotonin synthesis in the brain and the periphery. nih.gov The activity of both isoforms is rate-limiting for serotonin synthesis in their respective compartments.

Allosteric Modulation and Phosphorylation Sites of TPH Isoforms

The activity of tryptophan hydroxylase isoforms is subject to regulation through allosteric modulation and phosphorylation. These mechanisms allow for rapid adjustments in enzyme activity in response to cellular signals.

Allosteric regulation involves the binding of molecules to a site on the enzyme other than the active site, leading to a change in the enzyme's conformation and activity. The regulatory domains of TPH isoforms, particularly TPH2, are known to be involved in this type of regulation. L-phenylalanine (L-Phe) and the enzyme's own substrate, L-tryptophan (L-Trp), have been identified as allosteric modulators. dtu.dkdesy.de Studies have shown that both L-Phe and L-Trp can bind to the regulatory domain of TPH2, stabilizing the enzyme and inducing its dimerization. desy.dedtu.dk This binding occurs at the interface of two regulatory domains. desy.de L-Phe has been suggested to be a superior regulatory domain ligand compared to L-Trp. biorxiv.org

Phosphorylation is another key mechanism for regulating TPH activity. The activity of TPH can be increased when it undergoes phosphorylation. wikipedia.org Protein Kinase A (PKA), for example, can phosphorylate TPH, thereby enhancing its catalytic activity. wikipedia.org Research has identified specific phosphorylation sites on the TPH enzyme. For instance, serine-58 has been confirmed as a site for PKA-mediated phosphorylation. nih.gov This post-translational modification provides a means for cellular signaling pathways to influence the rate of serotonin synthesis.

| Regulatory Mechanism | Description | Effector Molecules | Effect on TPH Activity |

| Allosteric Modulation | Binding of molecules to a site other than the active site, causing a conformational change. | L-phenylalanine, L-tryptophan | Stabilization and potential dimerization, influencing activity. dtu.dkdesy.dedtu.dk |

| Phosphorylation | Addition of a phosphate (B84403) group to specific amino acid residues. | Protein Kinase A (PKA) | Increases catalytic activity. wikipedia.org |

Molecular Mechanism of TPH Inactivation (e.g., by Nitric Oxide and Critical Sulfhydryls)

Tryptophan hydroxylase is susceptible to inactivation by various molecules, including nitric oxide (NO) and other reactive oxygen species. nih.govjneurosci.org The molecular mechanism of this inactivation involves the modification of critical amino acid residues within the enzyme.

Nitric oxide has been shown to irreversibly inactivate TPH in a concentration-dependent manner. nih.govjneurosci.org The primary target of NO-mediated inactivation is not the iron center of the enzyme, but rather its critical sulfhydryl groups (thiols), which are present in cysteine residues. nih.govjneurosci.org These sulfhydryl groups are essential for maintaining the enzyme's catalytic activity. nih.govmdpi.com When TPH is exposed to NO, these sulfhydryl groups are oxidized, leading to a loss of enzyme function. nih.gov This inactivation cannot be reversed by the addition of iron or dithiothreitol (DTT), a reducing agent. nih.govjneurosci.org However, if the sulfhydryl groups are protected by a reagent like 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) prior to NO exposure, the enzyme's activity can be restored by subsequent treatment with DTT. nih.govjneurosci.org

The cofactor for TPH, tetrahydrobiopterin, can enhance the inactivation of the enzyme by nitric oxide generators. nih.gov This suggests a complex interplay between the cofactor, the enzyme, and inactivating molecules. The catalytic activity of tryptophan hydroxylase is dependent on the oxidation-reduction status of both its sulfhydryl groups and iron sites. nih.gov

| Inactivating Agent | Mechanism of Action | Primary Target on TPH | Reversibility |

| Nitric Oxide (NO) | Oxidation of critical sulfhydryl groups. nih.govjneurosci.org | Cysteine residues. nih.govjneurosci.org | Irreversible. nih.govjneurosci.org |

| Sulfhydryl Reagents | Direct modification of sulfhydryl groups. nih.gov | Cysteine residues. nih.gov | Reversible with reducing agents like DTT. nih.gov |

Search for Specific TPH Inhibitors for Modulating Serotonergic Systems

Given that TPH is the rate-limiting enzyme in serotonin synthesis, it represents a significant target for pharmacological intervention to modulate the serotonergic system. scbt.comnih.gov The development of specific TPH inhibitors is an active area of research with the potential to treat various conditions associated with dysregulated serotonin levels. frontiersin.orgnih.gov

The goal is to develop inhibitors that can selectively target either TPH1 or TPH2. Selective TPH1 inhibitors are of interest for treating peripheral disorders where excess serotonin is a contributing factor, such as carcinoid syndrome and irritable bowel syndrome. frontiersin.org Conversely, modulating TPH2 activity could have therapeutic applications for central nervous system disorders. A key challenge is to design inhibitors that are selective for TPH over other closely related aromatic amino acid hydroxylases, such as tyrosine hydroxylase and phenylalanine hydroxylase, to minimize off-target effects. frontiersin.org

Several TPH inhibitors have been identified and characterized. One of the classic, non-selective inhibitors is fenclonine, also known as p-Chlorophenylalanine (PCPA), which acts as an irreversible inhibitor of TPH. wikipedia.orgmedchemexpress.com More recently, telotristat ethyl, a prodrug of telotristat, has been developed as a TPH inhibitor and has been approved for the treatment of carcinoid syndrome. nih.gov The search for novel, potent, and selective TPH inhibitors continues, with various compounds being investigated for their therapeutic potential. medchemexpress.com Inhibition can be achieved through different mechanisms, including competitive inhibition, where molecules structurally similar to tryptophan bind to the active site, and non-competitive inhibition, where inhibitors bind to other parts of the enzyme. scbt.com

Subsequent Enzymatic Conversions of 5-Hydroxy-L-tryptophan

Following its synthesis from L-tryptophan, 5-Hydroxy-L-tryptophan (5-HTP) undergoes a crucial enzymatic conversion to become the biologically active neurotransmitter, serotonin.

Aromatic L-Amino Acid Decarboxylase (AADC)-Mediated Conversion to Serotonin (5-HT)

The final step in the biosynthesis of serotonin is the decarboxylation of 5-Hydroxy-L-tryptophan. nih.govnews-medical.netwikipedia.org This reaction is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. news-medical.netresearchgate.netwikipedia.org AADC is a lyase enzyme that removes the carboxyl group from 5-HTP to produce 5-hydroxytryptamine, which is serotonin (5-HT). news-medical.netwikipedia.org

AADC is not specific to the serotonin pathway; it is also involved in the synthesis of catecholamines, such as dopamine (B1211576), from L-DOPA. wikipedia.org The enzyme requires pyridoxal (B1214274) phosphate (vitamin B6) as a cofactor to carry out its function. news-medical.netwikipedia.org The gene encoding AADC has a widespread tissue distribution. researchgate.net

In the context of serotonin synthesis, the AADC-mediated conversion of 5-HTP to 5-HT is a rapid and efficient step. news-medical.net Unlike the preceding hydroxylation of tryptophan, this decarboxylation step is not rate-limiting under normal physiological conditions. wikipedia.org This means that once 5-HTP is formed, it is readily converted to serotonin. The activity of AADC can be measured in brain homogenates using either L-DOPA or L-5-HTP as a substrate. nih.gov

| Enzyme | Substrate | Product | Cofactor | Significance |

| Aromatic L-Amino Acid Decarboxylase (AADC) | 5-Hydroxy-L-tryptophan (5-HTP) | Serotonin (5-HT) | Pyridoxal Phosphate (Vitamin B6) | Final step in serotonin biosynthesis. nih.govnews-medical.netwikipedia.orgwikipedia.org |

Further Metabolism of Serotonin to Melatonin (N-acetyl-5-methoxytryptamine) and N-acetylserotonin

Following its synthesis from 5-Hydroxy-L-tryptophan, serotonin serves as a crucial precursor for the production of melatonin (N-acetyl-5-methoxytryptamine), a hormone primarily recognized for its role in regulating the sleep-wake cycle nih.goviherb.comreactome.orgnih.gov. This transformation is a two-step enzymatic process that predominantly occurs in the pineal gland quora.comoup.comnih.govmdpi.com.

The initial and rate-limiting step in melatonin synthesis is the N-acetylation of serotonin to form N-acetylserotonin mdpi.comhmdb.ca. This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), sometimes referred to as serotonin N-acetyltransferase (SNAT) hmdb.cawikipedia.orgnih.govnih.gov. The activity of AANAT exhibits a distinct circadian rhythm, with levels increasing significantly during periods of darkness, which in turn elevates the production of N-acetylserotonin at night mdpi.comnih.gov.

N-acetylserotonin is not merely an intermediate; it possesses its own biological activities, including acting as an agonist at melatonin receptors and the TrkB receptor wikipedia.orgnih.gov. It is considered a neurotransmitter and may have unique effects within the central nervous system caymanchem.com.

In the final step of the pathway, N-acetylserotonin is converted to melatonin through the action of the enzyme acetylserotonin O-methyltransferase (ASMT), which is also known as hydroxyindole-O-methyltransferase (HIOMT) oup.comwikipedia.orgnih.govcaymanchem.comnih.gov. This enzyme facilitates the transfer of a methyl group to the hydroxyl group of N-acetylserotonin, yielding melatonin mdpi.comhmdb.ca. The entire sequential process from serotonin to melatonin is fundamental for the body's timekeeping system reactome.orgoup.com.

| Step | Substrate | Enzyme | Product | Primary Location |

|---|---|---|---|---|

| 1 | Serotonin | Arylalkylamine N-acetyltransferase (AANAT) / Serotonin N-acetyltransferase (SNAT) | N-acetylserotonin | Pineal Gland |

| 2 | N-acetylserotonin | Acetylserotonin O-methyltransferase (ASMT) / Hydroxyindole-O-methyltransferase (HIOMT) | Melatonin (N-acetyl-5-methoxytryptamine) | Pineal Gland |

Conversion to 5-Hydroxyindole Acetic Acid (5-OH-IAA) and Other Indoles

The primary catabolic pathway for serotonin involves its conversion into 5-hydroxyindoleacetic acid (5-HIAA), which is the main metabolite excreted in the urine wikipedia.orgrupahealth.comnih.govwikipedia.orgrochester.edu. This metabolic process is crucial for terminating serotonergic signaling and is a key indicator of serotonin levels in the body rupahealth.comnih.govwikipedia.org. The transformation occurs predominantly in the liver and involves a two-step enzymatic reaction rupahealth.comnih.govnih.gov.

The first step is the oxidative deamination of serotonin, catalyzed by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane wikipedia.orgnih.govresearchgate.net. This reaction forms an unstable intermediate, 5-hydroxyindoleacetaldehyde (5-HIAL) wikipedia.orgwikipedia.orgnih.gov.

Subsequently, the intermediate 5-HIAL is rapidly oxidized to 5-HIAA by the enzyme aldehyde dehydrogenase (ALDH) wikipedia.orgwikipedia.orgnih.govresearchgate.net. The measurement of 5-HIAA in a 24-hour urine sample is a common clinical method for assessing the body's total serotonin production and is particularly useful in diagnosing certain neuroendocrine tumors that secrete large amounts of serotonin rupahealth.comnih.govwikipedia.org.

While the conversion to 5-HIAA is the major metabolic route, alternative pathways exist for the intermediate 5-hydroxyindoleacetaldehyde. A minor route involves the reduction of 5-HIAL to 5-hydroxytryptophol (5-HTOL) nih.gove-century.us. This reduction can be catalyzed by alcohol dehydrogenase (ADH) and to some extent, by aldehyde reductase nih.govresearchgate.nete-century.us. The balance between the oxidative and reductive pathways can be influenced by certain physiological conditions. For instance, ethanol metabolism increases the NADH/NAD+ ratio, which favors the reduction of 5-HIAL to 5-HTOL over its oxidation to 5-HIAA nih.gove-century.us.

| Pathway | Substrate | Enzyme(s) | Intermediate | Final Product |

|---|---|---|---|---|

| Major Pathway | Serotonin | Monoamine Oxidase (MAO) | 5-Hydroxyindoleacetaldehyde (5-HIAL) | 5-Hydroxyindole Acetic Acid (5-HIAA) |

| 5-Hydroxyindoleacetaldehyde (5-HIAL) | Aldehyde Dehydrogenase (ALDH) | N/A | 5-Hydroxyindole Acetic Acid (5-HIAA) | |

| Minor Pathway | 5-Hydroxyindoleacetaldehyde (5-HIAL) | Alcohol Dehydrogenase (ADH) / Aldehyde Reductase | N/A | 5-Hydroxytryptophol (5-HTOL) |

Metabolic Fates and Interconnections of 5 Hydroxy L Tryptophan in Biological Networks

Integration within Broader Tryptophan Metabolism

5-Hydroxy-L-tryptophan (5-HTP) is a critical intermediate metabolite of the essential amino acid L-tryptophan. drugbank.com While its primary role is as a precursor to the neurotransmitter serotonin (B10506), its metabolic fate is intricately linked with other major pathways of tryptophan metabolism. drugbank.comnih.gov The availability of tryptophan for 5-HTP synthesis is influenced by the activity of several enzymes that divert tryptophan into other significant metabolic routes. nih.gov

Interplay with the Kynurenine (B1673888) Pathway and Indoleamine 2,3-Dioxygenase (IDO)/Tryptophan 2,3-Dioxygenase (TDO)

The majority of dietary L-tryptophan, estimated to be over 90%, is metabolized through the kynurenine pathway. mdpi.comresearchgate.net This pathway is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). researchgate.netresearchgate.net IDO is found in various tissues, while TDO is primarily located in the liver. researchgate.netwikipedia.org These enzymes convert tryptophan to N-formyl-L-kynurenine, the first step in a cascade that produces several neuroactive and immunomodulatory compounds. wikipedia.orgnih.gov

The activity of IDO and TDO directly impacts the amount of tryptophan available for conversion to 5-HTP and subsequently serotonin. nih.gov Increased activity of these enzymes shunts tryptophan away from the serotonin synthesis pathway and towards the kynurenine pathway. researchgate.net This interplay is significant in various physiological and pathological states. For instance, inflammatory signals can dramatically induce IDO activity, thereby reducing serotonin synthesis. researchgate.net

Furthermore, there is evidence of a direct interaction between the two pathways. IDO1 can metabolize not only tryptophan but also 5-HTP itself, converting it to 5-hydroxykynurenine. researchgate.net This suggests a complex regulatory network where the kynurenine pathway can influence the serotonin pathway at multiple points. Some metabolites of the kynurenine pathway, such as kynurenine and 3-hydroxykynurenine, have been shown to interact with and modulate the effects of 5-HTP and serotonin. nih.gov

| Enzyme | Location | Function in Tryptophan Metabolism | Impact on 5-HTP Availability |

| Indoleamine 2,3-dioxygenase (IDO) | Various tissues (e.g., lung, brain, placenta) | Initiates the kynurenine pathway by converting L-tryptophan to N-formyl-L-kynurenine. researchgate.netresearchgate.net | Reduces the availability of L-tryptophan for 5-HTP synthesis. nih.gov |

| Tryptophan 2,3-dioxygenase (TDO) | Primarily liver | Also initiates the kynurenine pathway. researchgate.netwikipedia.org | Decreases the L-tryptophan pool available for the serotonin pathway. nih.gov |

Relationship with Niacin and Protein Synthesis Pathways

A portion of dietary L-tryptophan serves as a precursor for the de novo synthesis of niacin (Vitamin B3) in the liver. nih.govdroracle.ai This conversion also occurs via the kynurenine pathway, with an intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), being a key branch point. nih.govresearchgate.net It is estimated that approximately 60 mg of tryptophan is required to produce 1 mg of niacin. wikipedia.org This biochemical process is crucial for maintaining adequate niacin levels, especially when dietary intake is insufficient. droracle.ai

Unlike L-tryptophan, 5-HTP cannot be shunted into niacin production. drugbank.comnih.gov The formation of 5-HTP from tryptophan is a committed step towards serotonin synthesis, bypassing the entry point into the kynurenine pathway that leads to niacin. drugbank.com Therefore, the metabolic fate of tryptophan towards either niacin or 5-HTP is a key regulatory point. Factors that influence the kynurenine pathway, such as the activity of IDO and TDO, will consequently affect the amount of tryptophan available for both niacin and serotonin synthesis. nih.gov

Specific Cellular and Tissue-Specific Metabolic Pathways of 5-Hydroxy-L-tryptophan

The metabolism of 5-HTP into serotonin is a widespread process, occurring in various cells and tissues throughout the body. The key enzyme in this conversion is aromatic L-amino acid decarboxylase (AADC). nih.gov

Metabolism in Central Nervous System (CNS) Neurons

5-HTP readily crosses the blood-brain barrier, a feature that distinguishes it from serotonin, which cannot. drugbank.comnih.govrupahealth.com Once in the CNS, 5-HTP is taken up by serotonergic neurons. researchgate.net Inside these neurons, the enzyme aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-hydroxytryptamine, 5-HT). researchgate.netwikipedia.org This conversion is the final step in the synthesis of this crucial neurotransmitter. nih.gov

The synthesis of serotonin from 5-HTP in the brain bypasses the rate-limiting step of tryptophan hydroxylation, which is catalyzed by tryptophan hydroxylase 2 (TPH2) in the CNS. researchgate.net The synthesized serotonin is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization, where it modulates a wide range of neurological processes. researchgate.net

Metabolism in Peripheral Serotonergic Systems (e.g., Enterochromaffin Cells of the Gut, Platelets)

The vast majority of the body's serotonin, approximately 95%, is synthesized and located in the periphery, primarily within the enterochromaffin (EC) cells of the gastrointestinal (GI) tract. nih.gov In these cells, tryptophan is first converted to 5-HTP by the enzyme tryptophan hydroxylase 1 (TPH1). nih.gov Subsequently, AADC decarboxylates 5-HTP to serotonin. nih.gov This peripherally synthesized serotonin plays a vital role in regulating gut motility, secretion, and sensation. nih.govfrontiersin.org

Once released from EC cells, a significant portion of serotonin is taken up from the bloodstream by platelets. nih.gov Platelets themselves lack the enzymatic machinery to synthesize serotonin but possess a highly efficient serotonin reuptake transporter (SERT) that allows them to accumulate and store serotonin from the plasma. rupahealth.com This stored serotonin is released upon platelet activation and is involved in processes such as hemostasis and wound healing.

| Location | Key Enzymes | Metabolic Process | Primary Function of Product |

| Enterochromaffin (EC) Cells | Tryptophan hydroxylase 1 (TPH1), Aromatic L-amino acid decarboxylase (AADC) | L-tryptophan → 5-HTP → Serotonin nih.gov | Regulation of gut motility, secretion, and inflammation. endocrine-abstracts.org |

| Platelets | Serotonin reuptake transporter (SERT) | Uptake and storage of serotonin from plasma. rupahealth.com | Role in hemostasis and wound healing. |

Metabolism in Taste Bud Cells (Type II and Type III) and Extragemmal Sources

Recent research has elucidated the metabolic pathway of 5-HTP within mammalian taste buds. frontiersin.org Serotonin is an important neurotransmitter in taste signaling. nih.gov It has been demonstrated that intragemmal serotonin is not synthesized de novo from tryptophan within the taste buds themselves. frontiersin.org Instead, taste bud cells, particularly Type III cells, appear to take up 5-HTP from extragemmal sources like the plasma. nih.govnih.gov

Metabolism in the Pineal Gland

The pineal gland is the primary site for the synthesis of melatonin (B1676174), a neurohormone crucial for regulating circadian rhythms. 5-Hydroxy-L-tryptophan (5-HTP) serves as a direct precursor in this metabolic pathway, undergoing a series of enzymatic conversions. Following its uptake into pinealocytes, 5-HTP is rapidly metabolized into serotonin, which is then further converted to melatonin in a two-step enzymatic process.

The initial and rate-limiting step in the synthesis of serotonin from tryptophan is the hydroxylation of tryptophan to 5-HTP by tryptophan hydroxylase. However, once 5-HTP is formed or exogenously available, its conversion to serotonin is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC). This enzyme efficiently decarboxylates 5-HTP to yield serotonin (5-hydroxytryptamine). Studies have determined the kinetic properties of AADC, indicating its high affinity for 5-HTP. For instance, in the human caudate nucleus, the Michaelis constant (Km) for 5-HTP decarboxylase activity was found to be 90 µM, with a maximum velocity (Vmax) of 71 pmol/min/g wet weight nih.gov. In dispersed rat pancreas acinar cells, the Km for 5-hydroxytryptophan was estimated to be 2.9 x 10-5 M with a Vmax of 0.3 nmol/mg protein/min nih.gov.

The subsequent steps in melatonin synthesis involve the conversion of serotonin. First, Arylalkylamine N-acetyltransferase (AANAT) catalyzes the N-acetylation of serotonin to form N-acetylserotonin nih.govwikipedia.org. This step is considered a key regulatory point in the melatonin synthesis pathway, with AANAT activity exhibiting a significant diurnal rhythm nih.gov. The kinetic efficiency of AANAT for serotonin has been characterized, with a Km value of 247 μM and a Vmax of 325 pmol/min/mg protein for the enzyme from Chlamydomonas reinhardtii nih.gov. The final step is the O-methylation of N-acetylserotonin by Hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT), to produce melatonin nih.gov. The KM of HIOMT for N-acetylserotonin in the mouse retina has been reported to be approximately 10 μM researchgate.netnih.gov.

The availability of serotonin, and therefore its precursor 5-HTP, can be a limiting factor for melatonin production. The enzymatic pathway is tightly regulated, with the activity of AANAT being a primary determinant of the nocturnal surge in melatonin levels.

| Step | Substrate | Enzyme | Product | Kinetic Parameters (where available) |

|---|---|---|---|---|

| 1 | 5-Hydroxy-L-tryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) | Serotonin (5-Hydroxytryptamine) | Km: 90 µM (human caudate nucleus) nih.gov, 29 µM (rat pancreas) nih.gov Vmax: 71 pmol/min/g (human caudate nucleus) nih.gov, 0.3 nmol/mg protein/min (rat pancreas) nih.gov |

| 2 | Serotonin | Arylalkylamine N-acetyltransferase (AANAT) | N-acetylserotonin | Km: 247 µM (from Chlamydomonas reinhardtii) nih.gov |

| 3 | N-acetylserotonin | Hydroxyindole-O-methyltransferase (HIOMT) | Melatonin | KM: ~10 µM (mouse retina) researchgate.netnih.gov |

Transformation by Soil Microorganisms and Formation of Related Indoles

Soil microorganisms play a significant role in the biogeochemical cycling of organic compounds, including amino acids and their derivatives. 5-Hydroxy-L-tryptophan, as a derivative of the essential amino acid tryptophan, can be metabolized by a variety of soil and gut bacteria. The primary transformation pathway involves the enzyme tryptophanase, which catalyzes the conversion of 5-HTP to 5-hydroxyindole (5-HI) plos.orgnih.govresearchgate.netresearchgate.net. This reaction is analogous to the well-documented conversion of tryptophan to indole (B1671886) by the same enzyme nih.gov.

Research has demonstrated that a wide array of gut bacteria, which share habitats and metabolic capabilities with soil microbes, can metabolize 5-HTP. Studies using human fecal samples have shown significant interindividual variation in the ability to convert 5-HTP to 5-HI, with some microbial communities being high converters, while others are intermediate or non-converters plos.orgresearchgate.net. This variability is linked to the composition of the microbiota and the relative abundance of bacteria possessing the tryptophanase (tnaA) gene nih.gov.

The bacterium Escherichia coli is a well-studied model for this transformation. Mutant strains of E. coli lacking the tnaA gene are unable to produce 5-HI from 5-HTP, confirming the central role of tryptophanase in this process nih.gov. Other bacterial species found in microbial communities, such as Fusobacterium nucleatum and Fusobacterium simiae, have also been shown to effectively convert 5-HTP to 5-HI nih.gov. The enzymatic kinetics of tryptophanase from E. coli with 5-HTP as a substrate have been determined, though the efficiency can be lower than with its primary substrate, tryptophan plos.org.

Beyond the formation of 5-hydroxyindole, the broader metabolism of tryptophan by soil and gut microbiota can lead to a variety of other indole-related compounds, including indole-3-acetic acid, indole-3-aldehyde, and skatole nih.govfrontiersin.org. While the direct conversion of 5-HTP to hydroxylated versions of these other indoles by soil microorganisms is less characterized, the enzymatic machinery present in these microbes suggests the potential for a diverse array of related indole formations. The production of these metabolites is influenced by environmental factors such as pH, with lower pH levels generally inhibiting the activity of tryptophanase and thus the formation of indole compounds nih.gov.

| Substrate | Key Enzyme | Primary Product | Examples of Transforming Microorganisms | Quantitative Findings |

|---|---|---|---|---|

| 5-Hydroxy-L-tryptophan (5-HTP) | Tryptophanase (TnaA) | 5-Hydroxyindole (5-HI) | Escherichia coli nih.gov, Fusobacterium nucleatum nih.gov, Fusobacterium simiae nih.gov, Diverse human gut microbiota plos.orgresearchgate.net | High-converting human fecal samples metabolized ~50% of 100 µM 5-HTP in 6 hours nih.gov. The gut isolate E. coli DSM 11250 produced ~30 µM of 5-HI in 20 minutes nih.gov. |

Advanced Research Methodologies for 5 Hydroxy L Tryptophan Investigation

Qualitative and Quantitative Analytical Techniques for 5-Hydroxy-L-tryptophan and Its Metabolites

The investigation of 5-Hydroxy-L-tryptophan (5-HTP) and its metabolic derivatives relies on a suite of advanced analytical techniques capable of providing both qualitative identification and precise quantitative measurement. The choice of method often depends on the specific research question, the nature of the sample matrix, and the required level of sensitivity and specificity.

Chromatographic Approaches

Chromatography stands as a cornerstone for the analysis of 5-HTP, offering powerful separation capabilities that are essential for distinguishing the analyte from other closely related compounds within a complex mixture.

High-Performance Liquid Chromatography (HPLC) is the most prominently used technique for the chemical analysis of 5-HTP. nih.gov Its versatility is enhanced by coupling it with various detectors, each providing a different mode of detection and level of specificity.

Diode Array Detector (DAD): This detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously. For 5-HTP analysis, chromatographic profiles are commonly recorded at 230 nm and 270 nm. nih.gov This method allows for the identification and quantification of 5-HTP in various samples, including dietary supplements.

Fluorescence Detector (FD): Fluorescence detection offers high sensitivity and selectivity for compounds that fluoresce, such as 5-HTP and its metabolite serotonin (B10506). The native fluorescence of these indoleamines allows for their detection at low concentrations. For instance, in the analysis of tryptophan and 5-HT, excitation and emission wavelengths are set to approximately 280 nm and 340 nm, respectively. google.compsu.edunih.gov This method has been successfully applied to measure 5-HTP in biological samples like planaria. psu.edunih.gov

Mass Spectrometry (MS) Detector: The coupling of HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity, enabling the definitive identification and quantification of 5-HTP and its metabolites, even in highly complex matrices like rat serum, brain tissue, human plasma, and urine. nih.govresearchgate.net Quantitative analysis is often performed in positive or negative ion mode using selective ion monitoring (SIM). nih.govresearchgate.net LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and is used for the simultaneous determination of 5-HTP and other metabolites in the serotonin and kynurenine (B1673888) pathways. nih.goveur.nl

A typical LC-MS method for the analysis of L-5-hydroxytryptophan in rat serum utilizes a C18 column with a mobile phase of water and acetonitrile (B52724) (93:7, v/v) and detects the compound in negative ion mode. researchgate.net This approach has demonstrated good linearity and reproducibility, with detection limits in the nanogram range. researchgate.net

Table 1: Comparison of HPLC Detectors for 5-HTP Analysis

| Detector Type | Principle | Common Wavelengths/Settings | Advantages | Common Applications |

| Diode Array (DAD) | UV-Vis Absorbance | 230 nm, 270 nm nih.gov | Robust, provides spectral information | Quality control of dietary supplements |

| Fluorescence (FD) | Emission of light after excitation | Ex: ~280 nm, Em: ~340 nm google.compsu.edu | High sensitivity and selectivity | Analysis of biological samples |

| Mass Spectrometry (MS) | Mass-to-charge ratio | Selective Ion Monitoring (SIM) nih.govresearchgate.net | Highest specificity and sensitivity | Complex biological matrices (plasma, urine, brain tissue) nih.govresearchgate.net |

The separation of 5-HTP and its related compounds in HPLC is most commonly achieved using a reverse-phase C-18 (also known as octadecylsilane (B103800) or ODS) column. nih.govphenomenex.com In reverse-phase chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. phenomenex.com The C-18 column contains silica (B1680970) particles that have been surface-modified with C18 hydrocarbon chains, creating a highly hydrophobic stationary phase. obrnutafaza.hr

This type of column is favored for its ability to provide a broad range of hydrophobic separation power and high surface area coverage. phenomenex.com The separation mechanism is based on the hydrophobic interactions between the analytes and the C-18 stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and are retained longer on the column.

For the analysis of 5-HTP, a typical mobile phase consists of a binary solvent system, such as water acidified with 0.1% v/v formic acid (solvent A) and acetonitrile acidified with 0.1% v/v formic acid (solvent B). nih.gov The gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the effective separation of compounds with varying polarities. This methodology has been successfully used to separate 5-HTP from other compounds in extracts of Griffonia simplicifolia seeds. asianpubs.orgresearchgate.netnih.gov

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods offer a sensitive and rapid approach for the determination of 5-HTP, particularly in biological samples. rsc.org These techniques are based on the measurement of the current response resulting from the oxidation or reduction of the analyte at an electrode surface.

Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying the redox behavior of 5-HTP. nih.govrsc.org In CV, the potential of a working electrode is swept linearly versus time between two potential limits, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical properties of the analyte.

Research has shown that modified electrodes, such as those based on carbon nanosheets, can significantly enhance the electrocatalytic activity towards the oxidation of 5-HTP, leading to a notable increase in the anodic peak current. rsc.orgpsu.edu This enhancement allows for the development of highly sensitive analytical methods. For instance, a differential pulse voltammetry method using a carbon nanosheets-modified electrode has been developed for the determination of 5-HTP with a wide linear range and a low detection limit. rsc.orgpsu.edu

A comparison between cyclic voltammetry and UV-visible spectroscopy for the detection of 5-HTP in dietary capsules revealed that both methods provide linear responses over a significant concentration range and have similar limits of detection. rsc.orgresearchgate.netrsc.org However, voltammetric methods demonstrated the advantage of being able to conduct measurements in the presence of pharmaceutical excipients without extensive sample preparation. rsc.orgrsc.org

One of the challenges with the electrochemical detection of 5-HTP and its metabolite serotonin is electrode fouling, where oxidation products polymerize and coat the electrode surface, reducing its activity. nih.gov This is a significant issue in vivo, where high concentrations of metabolites like 5-hydroxyindoleacetic acid (5-HIAA) can interfere. nih.gov

Table 2: Performance of a Carbon Nanosheets-Modified Electrode for 5-HTP Determination

| Parameter | Value |

| Linear Calibration Range | 5 x 10⁻⁸ mol L⁻¹ to 1 x 10⁻⁶ mol L⁻¹ rsc.orgpsu.edu |

| Detection Limit | 3 x 10⁻⁸ mol L⁻¹ rsc.orgpsu.edu |

| Recovery in Rat Brain Tissue | 90.3% to 98.0% rsc.orgpsu.edu |

Spectroscopic Techniques (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy is a straightforward and accessible technique for the quantification of 5-HTP. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

For 5-HTP, the UV-visible spectrum typically shows an absorption maximum that can be used for quantification. Studies have demonstrated that UV-visible spectroscopy provides a linear response over a wide concentration range for 5-HTP, with a low limit of detection, making it suitable for analysis in dietary supplements. nih.gov In a direct comparison with cyclic voltammetry for the analysis of 5-HTP in capsules, spectroscopy required filtration of pharmaceutical excipients to achieve a stable response. rsc.orgrsc.org

Another spectroscopic approach involves the use of the Folin-Ciocalteu reagent, which reacts with 5-HTP under alkaline conditions to produce a blue-colored chromogen with an absorption maximum at 736 nm. researchgate.net This colorimetric method offers a simple and sensitive means for the determination of L-5-Hydroxytryptophan in Griffonia simplicifolia seed extracts and dosage forms. researchgate.net

Table 3: Comparison of Analytical Methods for 5-HTP in Dietary Capsules

| Analytical Method | Key Finding |

| Cyclic Voltammetry | Capable of detecting 5-HTP with or without filtration of excipients. rsc.orgrsc.org |

| UV-Visible Spectroscopy | Required filtration of excipients for a stable response. rsc.orgrsc.org |

Capillary Electrophoresis (CE) for Rapid Determination in Complex Matrices

Capillary electrophoresis (CE) is a high-resolution separation technique that has emerged as a valuable tool for the rapid determination of 5-HTP in various complex samples, including dietary supplements, human plasma, and neuronal extracts. nih.govscielo.brnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. scielo.br

The separation in CE is based on the differential migration of charged species in an electrolyte solution under the influence of an electric field. For the analysis of 5-HTP, a common approach involves using a background electrolyte (BGE) at a high pH (e.g., pH 10) to ensure the analyte is in its anionic form. scienceopen.comresearchgate.net The addition of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be used to reverse the electroosmotic flow (EOF), further optimizing the separation. scienceopen.comresearchgate.net

A developed CE method for determining 5-HTP in commercial dietary supplements demonstrated excellent linearity, precision, and accuracy. scienceopen.comresearchgate.net The limits of detection (LOD) and quantification (LOQ) for 5-HTP were found to be 3.1 µmol L⁻¹ and 10.1 µmol L⁻¹, respectively. scielo.brscienceopen.comresearchgate.net The accuracy of the CE method was validated by comparing the results with those obtained by a standard HPLC method, showing no significant differences at a 95% confidence level. nih.govscienceopen.comresearchgate.net

CE can be coupled with various detectors, including UV, fluorescence, and mass spectrometry, to enhance sensitivity and selectivity. scielo.br While UV detection is common, more sensitive techniques like fluorescence and mass spectrometry have also been employed for the analysis of 5-HTP in biological fluids. scielo.br

Table 4: Performance Characteristics of a Capillary Electrophoresis Method for 5-HTP

| Parameter | Value |

| Limit of Detection (LOD) | 3.1 µmol L⁻¹ scielo.brscienceopen.comresearchgate.net |

| Limit of Quantification (LOQ) | 10.1 µmol L⁻¹ scielo.brscienceopen.comresearchgate.net |

| Linearity (R²) | 0.9995 scielo.brscienceopen.comresearchgate.net |

| Intraday Precision (RSD) | Peak Area: 2.2%, Migration Time: 1.9% scienceopen.comresearchgate.net |

Considerations for Sample Preparation and Excipient Interference in Analytical Assessment

Accurate quantification of 5-HTP in biological matrices and pharmaceutical formulations is paramount for research and clinical applications. However, the process is fraught with challenges, including sample stability and interference from excipients.

Sample Preparation:

The primary goal of sample preparation is to extract 5-HTP from its matrix while removing interfering substances. A common and effective method involves protein precipitation followed by dilution. For instance, in the analysis of mouse serum, a small volume (10 µL) is treated with a protein precipitation/internal standard solution, vortexed, and centrifuged to separate the precipitated proteins. nih.gov This quick and straightforward procedure is advantageous when sample volumes are limited. nih.gov

For more complex derivatization techniques, such as assisted reductive amination, a mixture containing 5-HTP is dissolved and adjusted to a specific concentration. The derivatization is then carried out in a buffered solution with specific reagents to label the amine groups. mdpi.com

Excipient Interference:

Excipients, the inactive ingredients in pharmaceutical formulations, can significantly interfere with the analytical assessment of 5-HTP. These substances can co-elute with 5-HTP during chromatographic analysis, leading to inaccurate quantification. Therefore, the development of highly selective analytical methods is crucial.

High-performance liquid chromatography (HPLC) coupled with various detectors is the most widely used technique for 5-HTP analysis. nih.gov The use of a reverse-phase C-18 column with a binary solvent system, typically water and acetonitrile both acidified with formic acid, allows for effective separation. nih.gov Detection methods such as diode array detection (DAD), fluorescence detection (FD), and mass spectrometry (MS) offer varying degrees of selectivity and sensitivity. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled with electrochemical detection (ED) provides a sensitive and selective method for the concurrent analysis of 5-HTP and related compounds in serum. nih.gov Electrochemical detectors are particularly well-suited for redox-active compounds like indoleamines. nih.gov

Another advanced approach involves derivatization to enhance detection and separation. Assisted reductive amination using isotopic formaldehyde (B43269) and sodium cyanoborohydride allows for the labeling of 5-HTP, creating standards and internal standards for quantification by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). mdpi.com This method demonstrates good linearity and low limits of detection and quantification. mdpi.com

| Analytical Technique | Sample Preparation Highlights | Key Advantages for 5-HTP Analysis |

| HPLC with DAD/FD/MS | Protein precipitation, solid-phase extraction. | Versatile, established methods with varying selectivity. MS provides high specificity. nih.gov |

| UHPLC-ED | Simple protein precipitation and dilution. nih.gov | High sensitivity and selectivity for indoleamines, requires small sample volumes. nih.gov |

| UPLC-MS/MS with Derivatization | Reductive amination to label amine groups. mdpi.com | Creates internal standards for accurate quantification, high sensitivity and specificity. mdpi.com |

In Vitro Experimental Models in 5-Hydroxy-L-tryptophan Research

In vitro models are indispensable tools for dissecting the molecular and cellular mechanisms underlying 5-HTP's metabolism and effects, free from the complexities of a whole organism.

The biosynthesis of serotonin from tryptophan involves two key enzymes: tryptophan hydroxylase (TPH), which converts tryptophan to 5-HTP, and aromatic L-amino acid decarboxylase (AADC), which decarboxylates 5-HTP to serotonin. nih.govresearchgate.net Understanding the kinetics and activity of these enzymes is fundamental to 5-HTP research.

Tryptophan Hydroxylase (TPH) Assays:

TPH is the rate-limiting enzyme in serotonin synthesis. nih.govnih.gov Assays to measure its activity are crucial for studying the regulation of serotonin production.

Continuous Fluorometric Assay: This method leverages the different spectral properties of tryptophan and 5-HTP. The hydroxylation of tryptophan to 5-HTP leads to a significant increase in fluorescence. By exciting the reaction mixture at 300 nm, the assay selectively monitors the fluorescence of the newly formed 5-HTP. The rate of fluorescence increase is directly proportional to the enzyme concentration. This method's results are comparable to those of established discontinuous HPLC assays. nih.gov

Stopped-Flow Absorbance Spectroscopy and Rapid Quench Methods: These techniques are used for detailed kinetic analysis of TPH. They allow for the monitoring of the reaction of TPH with its substrates (tryptophan and oxygen) on a millisecond timescale, providing insights into the reaction intermediates and rate constants. nih.gov

Aromatic L-amino acid Decarboxylase (AADC) Assays:

AADC catalyzes the final step in serotonin synthesis. researchgate.net Studies on AADC activity are important for understanding conditions like AADC deficiency, where the accumulation of 5-HTP is observed. hmdb.ca The biochemical properties and kinetic parameters of AADC can be determined in various tissues, such as the brain, liver, and adrenals. hmdb.ca

Cell culture systems provide a controlled environment to investigate the metabolism of 5-HTP and its effects on cellular processes.

Primary Bovine Mammary Epithelial Cells (pBMEC): These cells have been used to study the in vitro effects of 5-HTP supplementation under different temperature conditions. In one study, pBMECs were cultured with varying concentrations of 5-HTP under thermoneutral or heat shock conditions. The expression of genes involved in serotonin signaling, involution, and tight junction regulation was then evaluated, revealing that 5-HTP can modulate gene expression related to cell turnover. nih.gov

P-815 Cells: This cell line has been utilized to study the inhibition of TPH by various compounds. For example, research has shown that certain substances can act as competitive or non-competitive inhibitors of TPH with respect to its substrate L-tryptophan and its cofactor. nih.gov

Recombinant E. coli Strains: Genetic engineering has enabled the production of 5-HTP in microbial systems. By introducing genes for TPH and the synthesis of its cofactor, tetrahydrobiopterin (B1682763) (BH4), into E. coli, researchers have created strains capable of producing significant amounts of 5-HTP from tryptophan. nih.govfrontiersin.org

| Cell Model | Research Focus | Key Findings |

| Primary Bovine Mammary Epithelial Cells (pBMEC) | Effects of 5-HTP on gene expression under heat stress. nih.gov | 5-HTP modulates genes involved in cell turnover and apoptosis. nih.gov |

| P-815 Cells | Inhibition of Tryptophan Hydroxylase (TPH). nih.gov | Characterization of competitive and non-competitive TPH inhibitors. nih.gov |

| Recombinant E. coli | Biosynthesis of 5-HTP. nih.govfrontiersin.org | Successful production of 5-HTP through metabolic engineering. nih.govfrontiersin.org |

Ex vivo tissue cultures bridge the gap between in vitro cell cultures and in vivo animal models. While specific studies on 5-HTP using lingual tissue blocks are not detailed in the provided context, the methodology itself is relevant for studying localized metabolic processes and cellular responses within an intact tissue structure. This approach could be applied to investigate the peripheral metabolism and effects of 5-HTP in various tissues.

Biochemical studies focusing on the excretion of metabolites and enzyme activities provide valuable information about the in vivo fate of 5-HTP. For instance, in patients with AADC deficiency, an accumulation of 5-HTP in the cerebrospinal fluid and increased urinary excretion are indicative of the disorder. hmdb.ca Studies in humans have also investigated the plasma accumulation and metabolism of a single oral dose of 5-HTP, providing insights into its pharmacokinetics. hmdb.ca Furthermore, research has examined the effect of deficiencies in cofactors like pyridoxal (B1214274) phosphate (B84403) on AADC activity with 5-HTP as a substrate in animal models. hmdb.ca

Animal Models in 5-Hydroxy-L-tryptophan Research

Animal models are crucial for understanding the physiological and behavioral effects of 5-HTP in a whole organism.

Rodent Models: Rats and mice are extensively used in 5-HTP research. For example, a rat model of depression induced by 5-HTP has been used to test the efficacy of potential antidepressant drugs. nih.gov In this model, 5-HTP induces a suppression of response in rats working on an operant schedule for reinforcement, and this effect can be blocked by certain antagonists. nih.gov The head-twitch response in rodents is another behavioral proxy used to study the effects of serotonergic compounds, including 5-HTP. wikipedia.org

Other Animal Models: The effects of 5-HTP have been investigated in a variety of other animals. For example, in terrestrial snails, 5-HTP has been shown to reinstate impaired context memory. researchgate.net In cats, it facilitates the stretch reflex, and in rabbits, it can cause a drop in temperature. researchgate.net In sheep, 5-HTP administration increases serum melatonin (B1676174) levels. researchgate.net

These diverse animal models allow researchers to explore the multifaceted roles of 5-HTP across different species and physiological systems, providing valuable data that can inform human studies. nih.govresearchgate.net

Rodent Models (e.g., Wistar and Sprague Dawley Rats, Mice) for Biochemical and Metabolic Studies

Rodent models, particularly Wistar and Sprague Dawley rats, as well as various mouse strains, are extensively used to study the effects of 5-HTP. nih.govmdpi.com These models have been instrumental in understanding how 5-HTP administration impacts serotonin levels and behavior.

Early studies in the 1950s using rats, mice, dogs, cats, and rabbits demonstrated that 5-HTP administration increased peristaltic activity and was rapidly absorbed by most tissues. nih.govmdpi.com In mice, 5-HTP injection leads to a characteristic head twitch, a behavior linked to the central action of serotonin formed from the decarboxylation of 5-HTP. nih.govwikipedia.org

In Sprague-Dawley rats, oral administration of 5-HTP has been shown to increase the intensity of both 5-HTP and serotonin immunoreactivity in the raphe neurons. nih.gov However, this treatment also led to the temporary and ectopic appearance of 5-HTP and serotonin in normally dopaminergic neurons of the substantia nigra. nih.gov Studies comparing spontaneously hypertensive rats (SHR) and normotensive Wistar rats have revealed differences in their 5-hydroxytryptamine (5-HT) systems, with SHRs appearing to have hyperfunctional 5-HT systems. nih.gov

Research in mice has also explored the potential of 5-HTP to restore gut microbiota dysbiosis associated with depression-like behaviors. frontiersin.org Oral administration of 5-HTP was found to have limited effects on the gut microbiota of healthy mice but substantially restored dysbiosis in mice exhibiting depression-like behaviors. frontiersin.org Specifically, it was observed that the ratio of Bacteroidetes to Firmicutes (B/F), which was lower in mice with depression-like behaviors, recovered after 5-HTP treatment. frontiersin.org

| Model Organism | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Wistar Rats | Comparison of 5-HT turnover with spontaneously hypertensive rats (SHR) | Wistar rats exhibited different 5-HT turnover times compared to SHRs, suggesting differences in their serotonergic systems. | nih.gov |

| Sprague Dawley Rats | Effects of oral 5-HTP on serotonin levels and localization | Oral 5-HTP increased 5-HTP and serotonin immunoreactivity in raphe neurons and caused transient ectopic appearance in some non-serotonergic neurons. | nih.gov |

| Mice | Behavioral and biochemical effects of 5-HTP | 5-HTP administration induces a characteristic head twitch and can restore gut microbiota dysbiosis in mouse models of depression. | nih.govfrontiersin.org |

Genetically Modified Animal Models (e.g., TPH2 Knock-in Mice) for Delineating Serotonergic Neurotransmission

Genetically modified animal models, such as tryptophan hydroxylase 2 (TPH2) knock-in and knockout mice, have provided invaluable insights into the specific roles of serotonin in the brain. nih.govnih.govresearchgate.net TPH2 is the rate-limiting enzyme for the synthesis of serotonin in the central nervous system. pnas.org

Tph2 knock-in mice, which have a loss-of-function mutation in the Tph2 gene, exhibit markedly reduced serotonin synthesis and tissue levels. nih.gov This deficit leads to a range of behavioral and physiological alterations, including depression-like biomarkers. nih.gov These mice show reduced basal and stimulated levels of extracellular serotonin (5-HT). nih.gov Consequently, they display low cerebrospinal fluid (CSF) levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin. nih.govnih.gov

Furthermore, Tph2 knock-in mice exhibit a blunted hypothermic response to 5-HT1A receptor agonists and an increase in frontal cortex 5-HT2A receptors. nih.gov These findings in a model of chronic, endogenous 5-HT deficiency provide strong evidence for the validity of these measures as biomarkers of central serotonin function. nih.gov Supplementation with 5-HTP has been shown to restore brain 5-HT content in these 5-HT-deficient mice. researchgate.net

Studies with Tph2 knockout mice have confirmed that TPH2 is the major enzyme responsible for serotonin synthesis in the brain. pnas.org The absence of central serotonin in these mice leads to impaired early postnatal growth and altered autonomic control of sleep, breathing, and thermoregulation. pnas.org

| Model | Key Genetic Alteration | Primary Phenotype | Significance for 5-HTP Research | Reference |

|---|---|---|---|---|

| TPH2 Knock-in Mice | Loss-of-function mutation in Tph2 gene | Reduced brain serotonin synthesis, depression-like behaviors, altered biomarker profiles (low CSF 5-HIAA). | Demonstrates the direct consequences of deficient serotonin synthesis and provides a model to test the efficacy of 5-HTP in restoring serotonin levels. | nih.govnih.gov |

| TPH2 Knockout Mice | Complete disruption of the Tph2 gene | Lack of brain serotonin synthesis, growth retardation, altered autonomic functions. | Confirms the essential role of TPH2 in central serotonin production and highlights the systemic effects of its absence. | pnas.org |

Studies in Livestock (e.g., Sheep) for Understanding Tryptophan Metabolism and Rumen Function

In vitro studies have demonstrated that 5-HTP supplementation significantly affects rumen fermentation, influencing parameters such as pH, ammonia-nitrogen concentration, and the production of acetic and propionic acids. nih.govnih.gov It also alters the composition and diversity of rumen bacteria. nih.govnih.gov

In vivo experiments in sheep have confirmed these findings, showing that dietary supplementation with 5-HTP can improve rumen fermentation efficiency and microbial composition. nih.govnih.govresearchgate.net This enhancement of ruminal function contributes to improved growth performance in sheep. nih.govnih.govbohrium.com Furthermore, studies have shown that tryptophan can be rapidly absorbed from the rumen in sheep. cdnsciencepub.com

| Animal Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Sheep | In vitro and in vivo effects of 5-HTP on rumen function and growth | 5-HTP supplementation improved rumen fermentation, altered microbial composition, and enhanced growth performance. | nih.govnih.govbohrium.comresearchgate.net |

| Sheep | Tryptophan absorption and metabolism | Tryptophan is rapidly absorbed from the rumen. | cdnsciencepub.com |

Computational and Bioinformatic Approaches

Computational and bioinformatic tools have become increasingly important in the study of 5-HTP and its related enzymes, offering insights that complement experimental approaches.

Molecular Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between enzymes and their substrates or inhibitors.

In the context of 5-HTP, molecular docking has been employed to study the binding of serotonin and other ligands to serotonin receptors. nih.govrsc.org For instance, docking studies have been used to investigate the interactions between serotonin receptor agonists and inhibitors with 3D models of various 5-HT receptor subtypes. nih.gov These studies help to elucidate the structural basis for ligand binding and selectivity, identifying key residues within the binding pocket that contribute to the affinity of the interaction. nih.govrsc.org The insights gained from molecular docking can guide the design of new molecules with specific activities at serotonin receptors.

Phylogenetic Studies of Related Enzymes

Phylogenetic analysis is used to study the evolutionary relationships among genes and proteins. This approach has been applied to the tryptophan hydroxylase (TPH) family of enzymes, which are responsible for the synthesis of 5-HTP. nih.govnih.govresearchgate.net

Vertebrates have two main isoforms of TPH: TPH1 and TPH2. wikipedia.org Phylogenetic studies based on protein sequences from a wide range of vertebrate genomes have shown that TPH genes can be divided into two main clades, corresponding to TPH1 and TPH2. nih.govnih.govresearchgate.net These analyses have also revealed further subdivisions within these clades, reflecting the evolutionary history of these enzymes. nih.govnih.gov

Comparative sequence and structural analyses have identified differences between TPH1 and TPH2, including positively selected sites in TPH2 that may account for functional divergence in enzyme activity and substrate specificity. nih.govnih.gov These evolutionary studies provide a broader context for understanding the distinct physiological roles of the TPH isoforms. nih.govnih.govresearchgate.net

Biotechnological Production and Metabolic Engineering of 5 Hydroxy L Tryptophan

Enzyme Engineering and Directed Evolution for Improved Hydroxylation Activity

The efficiency of the hydroxylation step, catalyzed by tryptophan hydroxylase (TPH) or a related enzyme, is often a bottleneck in the microbial production of 5-HTP. tuhh.denih.gov Native TPHs, particularly those from mammalian sources, can have low activity and stability when expressed in bacteria. nih.gov To address this, protein engineering and directed evolution have become powerful tools.

Rational design, guided by computational and structural analysis, has been used to modify enzymes to improve their performance. nih.gov For instance, bacterial aromatic amino acid hydroxylases (AAAHs), which typically have a strong preference for phenylalanine, have been successfully engineered to shift their substrate preference toward tryptophan. tuhh.denih.gov By identifying and mutating key residues in the active site, such as in the AAAH from Cupriavidus taiwanensis (CtAAAH), researchers have significantly increased tryptophan hydroxylation activity while decreasing activity towards phenylalanine. nih.gov The CtAAAH-W192F mutant, for example, showed a 5.5-fold increase in tryptophan hydroxylation activity. nih.gov

Similarly, human TPH2 has been mutated to create variants with higher heterologous hydroxylation activity and reduced cytotoxicity in E. coli. nih.gov These engineered enzymes are crucial components of the "hydroxylation module" in strains designed for high-level 5-HTP production from simple sugars. nih.govresearchgate.net This combination of protein and metabolic engineering provides a robust platform for developing efficient microbial cell factories for 5-HTP. tuhh.denih.gov

Bioreactor Fermentation Strategies for Industrial-Scale Production of 5-Hydroxy-L-tryptophan

The industrial-scale synthesis of 5-Hydroxy-L-tryptophan (5-HTP) through microbial fermentation has become a primary focus, leveraging metabolically engineered strains, most notably Escherichia coli. researchgate.net The optimization of bioreactor conditions is paramount to maximize yield and productivity, and various strategies have been developed to control key fermentation parameters. These strategies are often adapted from well-established L-tryptophan production processes, as 5-HTP is typically synthesized via the hydroxylation of L-tryptophan. nih.gov

Key parameters that are meticulously controlled during fermentation include pH, temperature, dissolved oxygen (DO) levels, and nutrient feeding rates. researchgate.netmdpi.com Fed-batch cultivation is a commonly employed strategy, allowing for the controlled addition of nutrients, such as glucose, to maintain optimal concentrations and prevent the accumulation of inhibitory byproducts that can result from metabolic overflow. researchgate.net

Advanced control strategies have demonstrated significant improvements in yield. For instance, a variable-temperature control strategy has been successfully implemented in E. coli fermentation. One such approach involves a sequential heating process, adjusting the temperature from 30°C to 36°C, which resulted in a 15% increase in L-tryptophan yield compared to fermentations run at a single, constant temperature. mdpi.com Similarly, dynamic pH control strategies, such as a three-stage approach, have been optimized to enhance production, achieving a yield of 43.65 g/L of L-tryptophan in a 5-L bioreactor. mdpi.com

In a specific example of enhancing 5-HTP production, researchers engineered the L-tryptophan biosynthetic pathway in E. coli. By further optimizing the fermentation process in shaking flasks, they achieved a 5-HTP concentration of 1.61 g/L. nih.gov This work highlights the synergy between genetic engineering and bioprocess optimization for efficient 5-HTP synthesis.

Table 1: Fermentation Strategies and Achieved Titers

| Organism | Fermentation Strategy | Key Parameter | Achieved Titer | Compound |

|---|---|---|---|---|

| E. coli TRJH/DPB | Three-stage pH control | pH | 43.65 g/L | L-tryptophan |

| E. coli TRTH | Variable-temperature (30-36°C) | Temperature | 15% yield increase | L-tryptophan |

Precursor-Directed Biosynthesis Utilizing Non-Natural Substrates

A significant challenge in the biotechnological production of 5-HTP is the instability of the key enzyme, tryptophan 5-hydroxylase, which naturally converts L-tryptophan to 5-HTP. acs.orgnih.gov To circumvent this issue, innovative precursor-directed biosynthesis strategies have been developed that utilize non-natural substrates and take advantage of the promiscuity of other enzymes. acs.org

One novel biosynthetic pathway designed in metabolically engineered E. coli completely bypasses the need for tryptophan 5-hydroxylase. acs.orgnih.gov This pathway leverages the relaxed substrate specificity of enzymes within the tryptophan synthesis pathway. The strategy involves the following key steps:

Conversion of a Non-Natural Substrate: A key innovation is the use of a novel salicylate (B1505791) 5-hydroxylase. This enzyme converts the non-natural substrate anthranilate into 5-hydroxyanthranilate (5-HI). acs.orgnih.gov

Conversion to 5-HTP: The generated 5-HI is then efficiently catalyzed by the enzymatic machinery of E. coli, specifically the TrpDCBA enzymes, to produce a high titer of 5-HTP. acs.org

De Novo Production: The entire pathway was further engineered to enable the de novo production of 5-HTP from glucose. acs.orgnih.gov This was achieved by first optimizing the production of 5-HI from glucose through modular optimization, and then combining the full pathway using a two-stage fermentation strategy. acs.org